molecular formula C27H27NO4 B2716012 N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-9H-xanthene-9-carboxamide CAS No. 2034239-21-7

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-9H-xanthene-9-carboxamide

Cat. No.: B2716012
CAS No.: 2034239-21-7
M. Wt: 429.516
InChI Key: SYABRLNLLOAKCT-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-9H-xanthene-9-carboxamide is a synthetic chemical compound with the molecular formula C₃₃H₂₉NO₄ and a molecular weight of 503.59 g/mol. Its structure integrates a 9H-xanthene scaffold, a privileged structure in medicinal chemistry known for diverse biological activities, with a complex amide side chain featuring a tertiary alcohol and a tetrahydropyran (oxan-4-yl) ring . The xanthene core is a tricyclic system of significant interest in drug discovery for its use as a bioactive agent and a molecular scaffold for derivatives . While specific biological data for this compound is not published, structural analogs of 9H-xanthene-9-carboxamide have been investigated as potent, orally available positive allosteric modulators of metabotropic glutamate receptors (mGluR1), making them useful pharmacological tools in neuroscience research . The incorporation of the tetrahydropyran ring and a polar hydroxy group in its structure is a strategy often employed to modulate the compound's physicochemical and pharmacokinetic properties, potentially enhancing its drug-likeness . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO4/c29-26(25-21-10-4-6-12-23(21)32-24-13-7-5-11-22(24)25)28-18-27(30,19-8-2-1-3-9-19)20-14-16-31-17-15-20/h1-13,20,25,30H,14-18H2,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYABRLNLLOAKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)(C5=CC=CC=C5)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the xanthene core The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Conversion of the hydroxy group to a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various substituents on the phenyl ring.

Scientific Research Applications

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-9H-xanthene-9-carboxamide has several applications in scientific research:

    Chemistry: Used as a fluorescent probe in various analytical techniques.

    Biology: Employed in imaging studies due to its fluorescent properties.

    Medicine: Potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the development of new materials with specific optical properties.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-9H-xanthene-9-carboxamide is largely dependent on its interaction with molecular targets. The xanthene core can interact with various biomolecules, leading to changes in fluorescence that can be used to monitor biological processes. The hydroxy-phenyl-tetrahydropyran-ethyl moiety may also interact with specific enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Xanthone carboxamides exhibit diverse pharmacological profiles depending on their substituents. Below is a detailed comparison of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-9H-xanthene-9-carboxamide with analogous compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents/Modifications Key Properties/Activities References
This compound C₂₈H₂₇NO₄ 2-hydroxy-2-(oxan-4-yl)-2-phenylethyl side chain Potential CNS activity (structural analogy to neuroactive agents)
6-{2-[((R)-2-Hydroxy-1-phenylethyl)amino]-2-oxoethoxy}-9-oxo-N-[(S)-1-phenylethyl]-9H-xanthene-2-carboxamide C₃₃H₂₉N₂O₅ Chiral phenylethyl and hydroxyethyl groups Enantioselective antibacterial activity (e.r. > 99%)
N-(2-Cyanophenyl)-9H-xanthene-9-carboxamide C₂₁H₁₄N₂O₂ 2-cyanophenyl substituent Enhanced lipophilicity (logP ~3.5); potential kinase inhibition
N-(2-Methoxyethyl)-9H-xanthene-9-carboxamide C₁₇H₁₇NO₃ Methoxyethyl side chain Improved solubility (logP = 1.8)
N-[4-(Benzyloxy)phenyl]-9H-xanthene-9-carboxamide C₂₇H₂₁NO₃ Benzyloxyphenyl group High logP (5.55); likely CNS penetration
N-[2-(Diethylamino)ethyl]-N-phenyl-9H-xanthene-9-carboxamide hydrochloride C₂₆H₂₉ClN₂O₂ Diethylaminoethyl and phenyl groups; hydrochloride salt Ionizable amine for enhanced bioavailability

Key Findings :

Substituent Impact on Bioactivity: The chiral phenylethyl derivative () demonstrates enantioselectivity against resistant bacteria, attributed to its (R,S)-configuration optimizing target binding .

Physicochemical Properties: Lipophilicity varies significantly: The benzyloxyphenyl derivative (logP = 5.55) is suited for blood-brain barrier penetration, while the methoxyethyl analogue (logP = 1.8) favors aqueous solubility. Introduction of ionizable groups (e.g., diethylaminoethyl in ) enhances solubility and bioavailability via salt formation .

Synthetic Methodologies: Diaryl ether intermediates (Ullmann coupling) are common for xanthone cores , while side-chain modifications employ reductive amination (e.g., hydroxyethyl groups in ) or nucleophilic acyl substitution (e.g., cyanophenyl in ).

Biological Activity

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-9H-xanthene-9-carboxamide is a synthetic compound with potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₈H₁₉N₃O₃
  • Molecular Weight : 321.36 g/mol

The structure features a xanthene core, which is known for its fluorescent properties and ability to interact with biological molecules.

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which help mitigate oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by free radicals.
  • Anti-inflammatory Effects : Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
  • Neuroprotective Properties : Preliminary research indicates that it may protect neuronal cells from apoptosis (programmed cell death), which could have implications for neurodegenerative disorders.

Pharmacological Effects

The pharmacological profile of this compound includes:

Effect Description
AntioxidantScavenges free radicals and reduces oxidative stress
Anti-inflammatoryInhibits cytokine production and reduces inflammation
NeuroprotectionPrevents neuronal cell death and promotes survival

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antioxidant Activity :
    • Researchers evaluated the antioxidant capacity using DPPH and ABTS assays.
    • Results indicated a significant reduction in DPPH radical scavenging activity, comparable to established antioxidants like ascorbic acid.
  • Inflammation Model :
    • In vitro studies using LPS-stimulated macrophages showed that the compound reduced TNF-alpha and IL-6 levels.
    • This suggests a potential role in managing conditions like rheumatoid arthritis or other inflammatory diseases.
  • Neuroprotection in Cell Culture :
    • A study on SH-SY5Y neuroblastoma cells demonstrated that treatment with the compound resulted in decreased apoptosis markers when exposed to neurotoxic agents.
    • These findings support its potential use in neuroprotective therapies.

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